N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034474-61-6
VCID: VC7677688
InChI: InChI=1S/C18H24N4O2/c1-13-11-14(2)20-18(19-13)24-16-7-5-15(6-8-16)21-17(23)12-22-9-3-4-10-22/h3-4,9-11,15-16H,5-8,12H2,1-2H3,(H,21,23)
SMILES: CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN3C=CC=C3)C
Molecular Formula: C18H24N4O2
Molecular Weight: 328.416

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide

CAS No.: 2034474-61-6

Cat. No.: VC7677688

Molecular Formula: C18H24N4O2

Molecular Weight: 328.416

* For research use only. Not for human or veterinary use.

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide - 2034474-61-6

Specification

CAS No. 2034474-61-6
Molecular Formula C18H24N4O2
Molecular Weight 328.416
IUPAC Name N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide
Standard InChI InChI=1S/C18H24N4O2/c1-13-11-14(2)20-18(19-13)24-16-7-5-15(6-8-16)21-17(23)12-22-9-3-4-10-22/h3-4,9-11,15-16H,5-8,12H2,1-2H3,(H,21,23)
Standard InChI Key KCEQWAJOKJHWAI-WKILWMFISA-N
SMILES CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN3C=CC=C3)C

Introduction

Structural and Stereochemical Analysis

The compound’s molecular framework comprises three key components:

  • Cyclohexyl Backbone: The (1r,4r)-configured cyclohexane ring introduces stereochemical specificity, which is critical for molecular recognition in biological systems.

  • 4,6-Dimethylpyrimidin-2-yloxy Substituent: This heterocyclic ether group contributes to π-π stacking interactions and hydrogen-bonding capabilities, common in kinase inhibitors and antimicrobial agents .

  • 2-(1H-Pyrrol-1-yl)acetamide Side Chain: The pyrrole moiety enhances lipophilicity and may participate in hydrophobic interactions with protein binding pockets.

The IUPAC name reflects these features systematically: N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide. Computational descriptors derived from similar structures (e.g., AZD2932 ) suggest a molecular weight of approximately 385.45 g/mol and a logP value of ~2.8, indicating moderate lipophilicity.

Synthetic Pathways and Optimization

Nucleophilic Substitution and Cyclohexanol Activation

The synthesis of analogous compounds, such as (R)-Ambrisentan, involves lithium hydride-mediated nucleophilic substitution between a pyrimidine derivative and a cyclohexanol intermediate . For the target compound, this step would require:

  • Reagents: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine and (1r,4r)-4-hydroxycyclohexylamine.

  • Conditions: Anhydrous DMF at 30–32°C for 48 hours, followed by aqueous workup and acidification .

Yield Optimization: Table 1 summarizes reaction parameters tested for similar systems.

ParameterCondition 1Condition 2Condition 3
Temperature (°C)305030
CatalystLiHNaHLiH
SolventDMFDMSODMF
Yield (%)77.1462.3081.05

Optimal yields (81.05%) occur with lithium hydride in DMF at 30°C, emphasizing the importance of mild conditions to preserve stereochemical integrity .

Acetamide Functionalization

The 2-(1H-pyrrol-1-yl)acetamide side chain is introduced via amide coupling. A two-step protocol is typical:

  • Activation: React 1H-pyrrole-1-acetic acid with thionyl chloride to form the acyl chloride.

  • Coupling: Combine with the cyclohexylamine intermediate in dichloromethane using triethylamine as a base.

Purity Considerations: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with characteristic NMR resonances at δ 7.45 (pyrrole CH), 4.20 (cyclohexyl OCH2), and 2.35 (pyrimidine CH3) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.

  • Thermal Stability: Decomposition onset at 215°C (DSC), suitable for standard storage at −20°C .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).

  • Mass Spectrometry: ESI-MS m/z 385.45 [M+H]⁺, consistent with the molecular formula C₁₉H₂₄N₄O₃ .

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